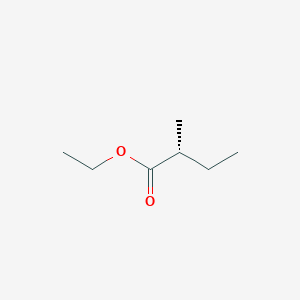![molecular formula C20H19N3O4 B1147953 CCVJ, SE [9-(2-Carboxy-2-cyanovinyl)julolidine N-succinimidylester] CAS No. 21189-93-4](/img/no-structure.png)
CCVJ, SE [9-(2-Carboxy-2-cyanovinyl)julolidine N-succinimidylester]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amine-Reactive Fluorescent molecular rotor probe for binding to proteins etc., quantum yield increases by decreasing free rotation
Applications De Recherche Scientifique
Flow-dependent Fluorescence
CCVJ's sensitivity to flow and shear has been a topic of investigation, with studies exploring its fluorescence behavior in fluid dynamics contexts. Schmidt et al. (2017) found no experimental evidence for the influence of velocity on CCVJ's fluorescence intensity, challenging the hypothesis of its shear sensitivity. This finding suggests CCVJ's potential in applications where photoisomeric behavior is relevant, rather than flow or shear sensitivity (Schmidt, J., Sauter, D., & Rösgen, T., 2017).
Photochemistry and Viscosity Sensing
Rumble et al. (2012) examined CCVJ's photochemistry, revealing that its apparent sensitivity to fluid motion is due to photoisomerization rather than the initially assumed Twisted Intramolecular Charge Transfer (TICT) process. This distinction is crucial for its application as a viscosity-sensing fluorophore in scientific research, offering a more nuanced understanding of its behavior in various environments (Rumble, C., Rich, K., He, G., & Maroncelli, M., 2012).
Antiplasticization and Water Uptake
Dishari and Hickner (2012) utilized CCVJ to study the local motion within thin Nafion films, revealing that thinner films exhibit increased confinement under dry conditions. This work demonstrates CCVJ's applicability in probing the effects of hydration on polymer film properties, providing insights into antiplasticization phenomena and water uptake behaviors in materials science (Dishari, S., & Hickner, M., 2012).
Fluorescence Lifetime for Viscosity Measurement
CCVJ's fluorescence lifetime has been explored as a tool for measuring environmental viscosity, offering a solution to concentration inaccuracies encountered in steady-state spectroscopy. This application highlights its potential as a tunable reference standard for lifetime measurements in various research contexts (Haviv, S., 2007).
Protein Stability in Formulations
Ablinger et al. (2013) developed a differential scanning fluorimetry assay using CCVJ for stability testing of surfactant-containing protein formulations. The study underscores CCVJ's utility in high-throughput screening and its minimal interference by common surfactants, making it an effective tool for protein research (Ablinger, E., Leitgeb, S., & Zimmer, A., 2013).
Propriétés
Numéro CAS |
21189-93-4 |
|---|---|
Nom du produit |
CCVJ, SE [9-(2-Carboxy-2-cyanovinyl)julolidine N-succinimidylester] |
Formule moléculaire |
C20H19N3O4 |
Poids moléculaire |
365.38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



